molecular formula C10H12FNOS B15220448 N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine

N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine

Cat. No.: B15220448
M. Wt: 213.27 g/mol
InChI Key: UQLQYGGOIPMPLI-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-fluoro-2-methoxyaniline with a thioester or a thiol in the presence of a base, leading to the formation of the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and the methoxy group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Fluoro-2-methoxyphenyl)thiazole-3-amine: Similar structure but contains a thiazole ring instead of a thietane ring.

    N-(5-Fluoro-2-methoxyphenyl)pyrrole-3-amine: Contains a pyrrole ring instead of a thietane ring.

    N-(5-Fluoro-2-methoxyphenyl)thiophene-3-amine: Contains a thiophene ring instead of a thietane ring.

Uniqueness

N-(5-Fluoro-2-methoxyphenyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C10H12FNOS

Molecular Weight

213.27 g/mol

IUPAC Name

N-(5-fluoro-2-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12FNOS/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

UQLQYGGOIPMPLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)NC2CSC2

Origin of Product

United States

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